![molecular formula C20H20N6O3 B2718680 3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034254-63-0](/img/structure/B2718680.png)
3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility, while the functional groups could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazoline derivatives have been extensively synthesized and evaluated for their biological activities. Research includes the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, demonstrating a methodological advancement for creating substituted quinazolin-4(3H)-ones with potential biological activities (Li et al., 2013). Furthermore, the development of hydroxymethyl-substituted fused heterocycles, including quinazolin-4-ones, highlights the exploration of novel compounds with potential pharmacological benefits (Holmes et al., 2016).
Antimalarial Activity
The quest for potent antimalarial drugs led to the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, underscoring the pharmacological potential of quinazoline derivatives in treating malaria (Mizukawa et al., 2021).
Antibacterial Activity
Research into C7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives via Kumada cross coupling reaction revealed compounds with potent antibacterial activity against various Gram-positive and Gram-negative organisms, indicating the utility of quinazoline derivatives as novel antibacterial agents (Ankireddy et al., 2019).
Anticancer Properties
Benzothienoquinazolinones, designed as multi-target scaffolds, demonstrated dual inhibition of human Topoisomerase I and tubulin polymerization, presenting a promising approach for cancer therapy through the development of quinazoline-based compounds (Ceramella et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18(12-26-13-22-16-4-2-1-3-15(16)19(26)28)25-10-14-9-21-20(23-17(14)11-25)24-5-7-29-8-6-24/h1-4,9,13H,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPUYFNBHIMRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718597.png)
![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)

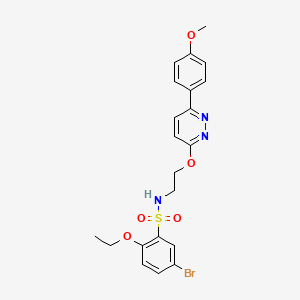
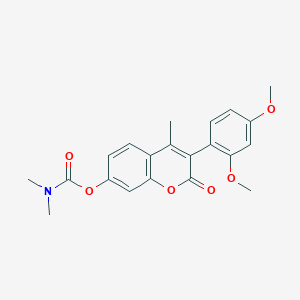

![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)
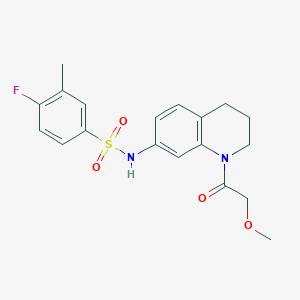

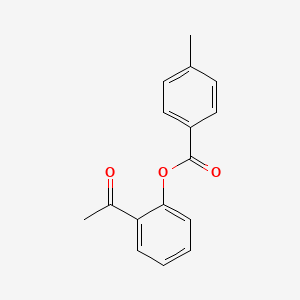
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
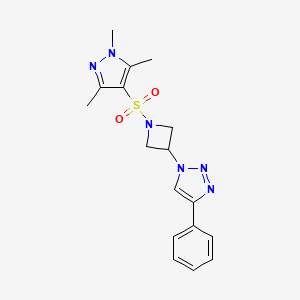
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)